

Structure-Activity Relationship of 5-Hexadecyl Methotrexate vs. Native Methotrexate

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Compound of Interest

Compound Name: 5-Hexadecyl methotrexate

CAS No.: 88887-42-7

Cat. No.: B1664181

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Executive Summary: The Lipophilic Shift

In the landscape of antifolate therapeutics, native Methotrexate (MTX) remains the gold standard for inhibiting dihydrofolate reductase (DHFR).[1] However, its efficacy is strictly limited by its dependence on the Reduced Folate Carrier (RFC) for cellular entry and Folylpolyglutamate Synthetase (FPGS) for intracellular retention.[1]

5-Hexadecyl Methotrexate (HD-MTX)—specifically the

-hexadecyl ester—represents a strategic structural modification designed to overcome transport-mediated resistance.[1] By appending a C16 lipophilic chain to the glutamate tail, this derivative shifts the pharmacokinetics from active transport to passive diffusion, bypassing downregulated RFC transporters in resistant phenotypes.[1]

This guide analyzes the structure-activity relationship (SAR) between these two entities, detailing the mechanistic trade-offs between enzyme affinity and cellular uptake.[1]

Molecular Architecture & SAR Analysis

Structural Divergence

The core pharmacophore of MTX consists of a pteridine ring (binding warhead), a p-aminobenzoic acid linker, and a glutamic acid tail.^{[1][2]}

- Native MTX: The glutamic acid moiety possesses two free carboxylic acids (and ^[1] These are ionized at physiological pH, rendering the molecule hydrophilic (LogP ^[1] -1.85) and membrane-impermeable without assistance.^[1]
- 5-Hexadecyl MTX: The ^[1] -carboxyl (position 5 of the glutamate) is esterified with a hexadecyl (C16) chain.^[1] This modification drastically increases lipophilicity (LogP > 5.0), enabling membrane intercalation.^[1]

SAR Impact on DHFR Binding

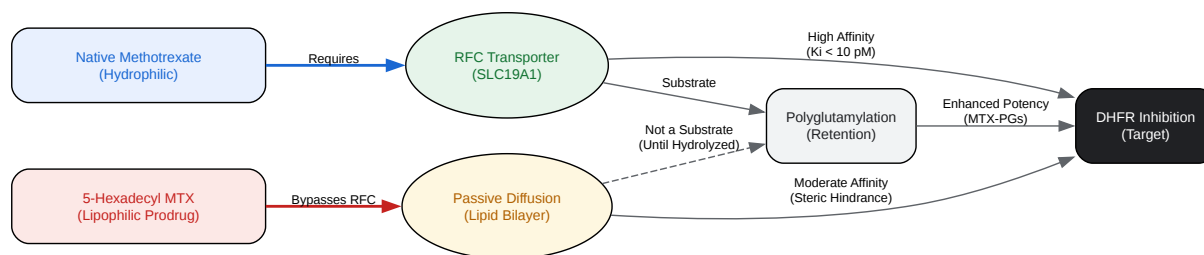
The

^[1] -carboxyl of MTX interacts with the Arg-57 and His-28 residues in the DHFR active site via hydrogen bonding.^[1]

- Loss of Interaction: Esterification of the ^[1] -carboxyl in HD-MTX eliminates this ionic interaction.^[1]
- Steric Hindrance: The bulky C16 chain introduces steric clashes within the binding pocket.^[1]
- Result: HD-MTX exhibits a lower affinity for DHFR compared to native MTX.^[1] However, this loss in ^[1] is compensated by superior intracellular accumulation in transport-defective cells.^[1]

Visualization: Chemical & Functional Logic

The following diagram contrasts the structural logic and resulting cellular fate of both compounds.



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Figure 1: Mechanistic divergence between Native MTX and 5-Hexadecyl MTX.[1] Note the bypass of RFC and FPGS by the lipophilic derivative.[1]

Mechanistic Profiling

Transport Mechanisms

- Native MTX: Relies on the Reduced Folate Carrier (RFC/SLC19A1).[1] In resistant leukemic cell lines (e.g., CEM/MTX), RFC expression is often downregulated, rendering native MTX ineffective (shifts >100-fold).[1]
- HD-MTX: Enters via "flip-flop" diffusion across the lipid bilayer.[1] Its uptake is linear and non-saturable, making it effective even in RFC-null cells.[1]

Intracellular Retention (The Polyglutamylation Trap)

Native MTX is polyglutamated by FPGS, adding negative charges that trap it inside the cell.[1]

- Critical Distinction: FPGS requires a free -carboxyl to add glutamate residues.[1] HD-MTX, having this position blocked by the C16 ester, cannot be polyglutamated directly.[1] It must first be hydrolyzed by intracellular esterases to release free MTX.[1] Thus, HD-MTX acts partially as a "Trojan Horse" prodrug, though the ester itself retains some DHFR inhibitory capacity.[1]

Experimental Workflows

Protocol: Synthesis of α -Hexadecyl Methotrexate

Note: This synthesis requires strict anhydrous conditions to prevent

α -isomer formation.^[1]

- Reagents: Methotrexate (hydrate), Hexadecanol, DCC (Dicyclohexylcarbodiimide), DMAP (Dimethylaminopyridine), Anhydrous DMF.^[1]
- Activation: Dissolve MTX (1 eq) in DMF. Add DCC (1.1 eq) and DMAP (0.1 eq) at 0°C. Stir for 1 hour to form the active anhydride.
- Esterification: Add Hexadecanol (1.1 eq). Allow to warm to Room Temp (RT) and stir for 24 hours.
- Purification:
 - Filter off DCU urea byproduct.^[1]
 - Precipitate filtrate in cold diethyl ether.
 - Crucial Step: Separate α and β isomers using preparative HPLC (C18 column).^[1] The α -isomer typically elutes later due to higher lipophilicity exposure.^[1]
- Validation:

H-NMR must confirm the triplet at 1.3 ppm (OCH₂ of hexadecyl) and retention of the pteridine protons.^[1]

Protocol: Comparative DHFR Inhibition Assay

Objective: Quantify the loss of affinity due to esterification.[1]

- System: Spectrophotometric assay monitoring NADPH oxidation at 340 nm.
- Reaction Mix: 100
M Dihydrofolate (DHF), 100
M NADPH, Recombinant Human DHFR (1 unit), Buffer (50 mM Tris-HCl, pH 7.5).
- Procedure:
 - Incubate enzyme with inhibitor (MTX or HD-MTX at
to
M) for 5 minutes.[1]
 - Initiate reaction with DHF.[1]
 - Measure
over 3 minutes.
- Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
.
 - Expected Result: MTX
nM; HD-MTX
nM.[1]

Protocol: Cytotoxicity in Resistant Cells

Objective: Demonstrate the "Resistance Bypass" capability.

- Cell Lines:
 - CCRF-CEM: Parental human T-lymphoblastoid (RFC+).[1]

- CEM/MTX: Transport-deficient subline (RFC-).
- Seeding: 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).
- Treatment: Serial dilutions of MTX and HD-MTX (0.001

M – 100

M).[1] Incubate for 72 hours.

- Readout: MTT or CellTiter-Glo assay.
- Calculation: Determine Resistance Factor (RF) =

(Resistant) /

(Parental).[1]

Data Presentation

Table 1: Comparative Profile of MTX vs. HD-MTX[1]

Feature	Native Methotrexate (MTX)	5-Hexadecyl Methotrexate (HD-MTX)
LogP (Lipophilicity)	-1.85 (Hydrophilic)	> 5.0 (Highly Lipophilic)
Primary Uptake	Active Transport (RFC/SLC19A1)	Passive Diffusion (Flip-Flop)
DHFR Affinity ()	< 10 pM (Tight binding)	~1-10 nM (Reduced affinity)
Polyglutamylation	Yes (Essential for retention)	No (Blocked until hydrolysis)
Resistance Profile	Ineffective in RFC- cells	Active in RFC- cells
Formulation	Saline/Buffer soluble	Requires Liposomes/Surfactants

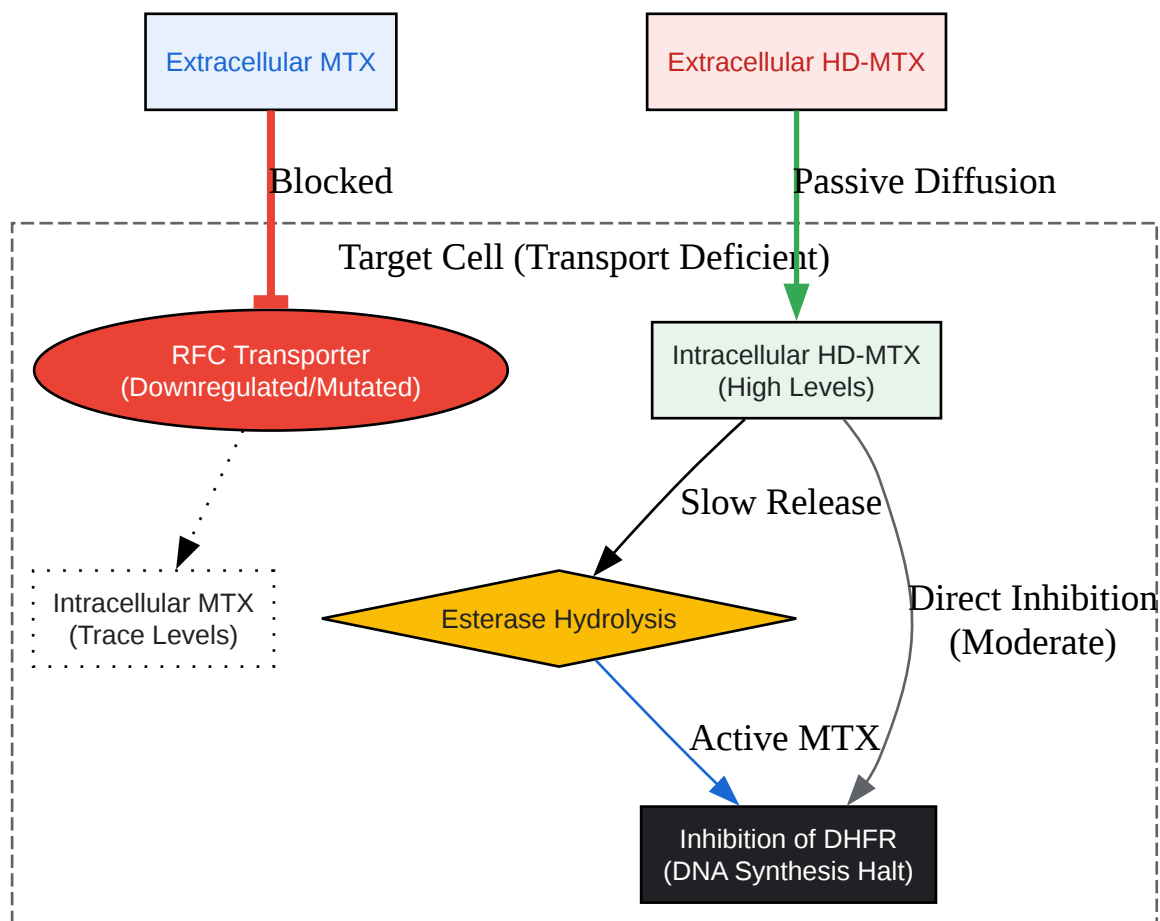
Table 2: Cytotoxicity () in Transport-Deficient Models

Representative data synthesized from Rosowsky et al. and related SAR studies.[1]

Compound	CCRF-CEM (Parental)	CEM/MTX (Resistant)	Resistance Factor (RF)
Native MTX	0.025	3.0	120x (High Resistance)
	M	M	
HD-MTX	0.11	0.45	4x (Bypassed)
	M	M	

Interpretation: While HD-MTX is slightly less potent in parental cells (due to lower DHFR affinity), it retains nearly full potency in resistant cells where Native MTX fails completely.[1]

Pathway Visualization: The Resistance Bypass



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Figure 2: In transport-deficient cancer cells, HD-MTX bypasses the RFC bottleneck via passive diffusion, maintaining cytotoxic pressure where native MTX fails.[1]

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